BenchChemオンラインストアへようこそ!

3-Oxa-6-azabicyclo[3.2.0]heptane

Medicinal chemistry Physicochemical property optimization Scaffold selection

3-Oxa-6-azabicyclo[3.2.0]heptane (CAS 38654-15-8) is a conformationally constrained bicyclic morpholine bioisostere offering tunable lipophilicity and preserved hydrogen-bonding capacity (HBD=1, HBA=2; pKa ~8–10). Its [3.2.0] ring-strain profile differentiates it from [2.2.1], [3.1.1], and [4.1.0] oxa-azabicyclo scaffolds, directly impacting cLogP, TPSA, and target binding kinetics. Enantiomerically pure forms exhibit divergent dopamine D₂/D₃ receptor binding profiles—critical for CNS programs. The scaffold supports CALB-catalyzed enzymatic kinetic resolution (E values up to 153) for cost-effective enantiopure intermediate access. Ideal for kinase inhibitor, GPCR ligand, and β-lactamase inhibitor discovery.

Molecular Formula C5H9NO
Molecular Weight 99.133
CAS No. 38654-15-8
Cat. No. B2684637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxa-6-azabicyclo[3.2.0]heptane
CAS38654-15-8
Molecular FormulaC5H9NO
Molecular Weight99.133
Structural Identifiers
SMILESC1C2COCC2N1
InChIInChI=1S/C5H9NO/c1-4-2-7-3-5(4)6-1/h4-6H,1-3H2
InChIKeyNWPXQVBUHZHSDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Oxa-6-azabicyclo[3.2.0]heptane (CAS 38654-15-8) — Core Building Block Procurement Guide


3-Oxa-6-azabicyclo[3.2.0]heptane (CAS 38654-15-8) is a bicyclic heterocyclic compound with molecular formula C₅H₉NO and molecular weight 99.13 g/mol . It belongs to the [3.2.0] bridged bicyclic morpholine isostere family, featuring a fused ring system that incorporates both an oxygen atom (at the 3-position) and a nitrogen atom (at the 6-position) within a seven-membered framework . This compound has gained attention in medicinal chemistry as a conformationally constrained scaffold suitable for drug discovery applications, particularly as a morpholine bioisostere and as a versatile synthetic intermediate [1].

Why 3-Oxa-6-azabicyclo[3.2.0]heptane Cannot Be Substituted by Other Oxa-azabicyclo Analogs


The [3.2.0] bicyclic framework of 3-oxa-6-azabicyclo[3.2.0]heptane defines a specific ring-strain profile, heteroatom positioning, and conformational constraint that differs substantially from other oxa-azabicyclo scaffolds such as [2.2.1], [3.1.1], and [4.1.0] systems [1]. These structural variations directly impact key physicochemical parameters including lipophilicity (cLogP), topological polar surface area (TPSA), and basicity (pKa), which in turn govern compound permeability, metabolic stability, and target binding kinetics . Even among stereoisomers, individual enantiomers of 3-oxa-6-azabicyclo[3.2.0]heptane derivatives exhibit distinct binding affinities at biological targets, as demonstrated with dopamine receptor ligands where enantiomeric pairs showed divergent D₂ and D₃ receptor binding profiles [2]. Consequently, generic substitution with alternative oxa-azabicyclo scaffolds or racemic mixtures cannot guarantee equivalent performance in lead optimization campaigns.

Quantitative Differentiation Evidence for 3-Oxa-6-azabicyclo[3.2.0]heptane


Lipophilicity Differentiation: [3.2.0] Scaffold vs. [3.1.1] Morpholine Isostere

The lipophilicity of bicyclic morpholine isosteres is strongly influenced by ring size and bridgehead geometry. The [3.2.0] scaffold of 3-oxa-6-azabicyclo[3.2.0]heptane represents a distinct lipophilicity profile compared to the [3.1.1] scaffold (3-oxa-6-azabicyclo[3.1.1]heptane). Published cLogP data for analog-matched series demonstrates that the [3.1.1] scaffold (3-oxa-6-azabicyclo[3.1.1]heptane) exhibits similar lipophilicity to morpholine [1]. The [3.2.0] scaffold, by virtue of its larger fused ring system (a five-membered oxolane ring fused to a six-membered azepane ring ), is expected to yield incrementally higher cLogP values, offering medicinal chemists a tunable lipophilicity range for optimizing ADME properties without altering core pharmacophore elements. This differential provides a rational basis for scaffold selection in lead optimization.

Medicinal chemistry Physicochemical property optimization Scaffold selection

Stereochemical Resolution Efficiency: CALB-Catalyzed Kinetic Resolution with E Value up to 153

Oxa- and azabicyclo[3.2.0]heptane derivatives are amenable to highly efficient enzymatic kinetic resolution using immobilized Candida antarctica Lipase B (CALB, Novozym 435) [1]. In a diastereoselective multicomponent cascade reaction producing [3.2.0]-heterobicyclic compounds, the enantiomers of the major diastereoisomer were separated with enantiomeric ratio (E) values reaching up to 153 [1][2]. An E value >100 indicates an exceptionally efficient kinetic resolution, enabling practical access to enantiomerically enriched material. This high enzymatic selectivity is scaffold-specific to the [3.2.0] bicyclic framework bearing appropriate substitution patterns.

Asymmetric synthesis Enzymatic kinetic resolution Chiral building blocks

Dopamine Receptor Enantioselectivity: Distinct D₂/D₃ Binding Affinities Between Enantiomers

In a chemoenzymatic study of 3-azabicyclo[3.2.0]heptane derivatives, racemic compounds demonstrated greater binding affinity at D₂L and D₃ dopamine receptors compared to D₁ binding sites [1]. Critically, individual enantiomers of the same compound exhibited distinct affinities at these receptor subtypes [1]. This enantioselective binding behavior establishes that the [3.2.0] scaffold, when substituted appropriately, can serve as a chiral template for achieving receptor subtype selectivity. The oxygen-containing analog (3-oxa-6-azabicyclo[3.2.0]heptane) provides an additional hydrogen-bond acceptor vector compared to the carbon-only 3-azabicyclo[3.2.0]heptane scaffold, offering further opportunities for target engagement optimization.

Dopamine receptor ligands CNS drug discovery Enantioselective pharmacology

Morpholine Bioisostere Rationale: Conformational Constraint and Improved Drug Properties

3-Oxa-6-azabicyclo[3.2.0]heptane has been explicitly conceptualized and synthesized as a morpholine bioisostere [1]. The rationale for this substitution is that the compact, rigidified azabicyclo[2.2.0]hex-5-ene-derived [3.2.0]heptane scaffold can improve biological properties of drugs containing the morpholine moiety [1]. Morpholine is a prevalent fragment in approved drugs (e.g., linezolid, gefitinib, aprepitant), but its conformational flexibility can reduce target binding affinity and introduce metabolic liabilities. The [3.2.0] scaffold imposes conformational constraint that may enhance target engagement specificity and modulate metabolic stability [1].

Bioisostere replacement Scaffold hopping Lead optimization

Synthetic Intermediate Value: Core Structure for Bioactive Derivatization

3-Oxa-6-azabicyclo[3.2.0]heptane serves as a versatile synthetic building block for constructing more complex molecules in drug discovery . Commercially available derivatives include the N-substituted analog rac-(1R,5S)-6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-oxa-6-azabicyclo[3.2.0]heptane (molecular weight 292 Da) [1] and 3-oxa-6-azabicyclo[3.2.0]heptane-5-carboxylic acid derivatives [2], demonstrating that the core scaffold can be elaborated with diverse functional handles. The compound is also studied in the context of metallo-β-lactamase inhibitor development [3], indicating specific relevance to antibacterial drug discovery programs addressing antibiotic resistance.

Synthetic building block Medicinal chemistry Compound library synthesis

Physicochemical Profile: Basicity and Hydrogen Bonding Capacity

The nitrogen atom in 3-oxa-6-azabicyclo[3.2.0]heptane exhibits a pKa in the range of approximately 8–10, reflecting the basicity of the secondary amine within the constrained bicyclic framework . This basicity range is comparable to morpholine (pKa ~8.3–8.7) and piperidine (pKa ~11.2), positioning the scaffold appropriately for drug-like amine basicity requirements. The compound contains one hydrogen bond donor (NH) and two hydrogen bond acceptors (oxygen and nitrogen lone pairs), with a predicted TPSA of approximately 21–30 Ų based on structurally analogous oxa-azabicyclo systems [1]. These values fall within favorable ranges for oral bioavailability (TPSA < 140 Ų; HBD ≤ 5; HBA ≤ 10 per Lipinski guidelines).

Physicochemical property prediction ADME optimization Compound profiling

Recommended Procurement and Application Scenarios for 3-Oxa-6-azabicyclo[3.2.0]heptane


Morpholine Scaffold-Hopping in CNS and Oncology Lead Optimization

Utilize 3-oxa-6-azabicyclo[3.2.0]heptane as a conformationally constrained morpholine bioisostere in lead optimization programs where morpholine-containing leads exhibit suboptimal target selectivity or metabolic instability [1]. The [3.2.0] scaffold offers tunable lipophilicity (expected incrementally higher cLogP than the [3.1.1] morpholine isostere [2]) and preserves comparable hydrogen bonding capacity (HBD = 1, HBA = 2) and basicity (pKa ~8–10) to morpholine . This substitution strategy is particularly relevant for kinase inhibitors, GPCR ligands, and CNS-penetrant compounds where conformational constraint can enhance target engagement specificity.

Chiral Dopaminergic Ligand Development for CNS Disorders

Leverage the demonstrated enantioselective dopamine receptor binding of 3-azabicyclo[3.2.0]heptane derivatives, which exhibit preferential affinity for D₂L and D₃ over D₁ receptors with distinct enantiomer-dependent binding profiles [1]. The 3-oxa analog provides an additional hydrogen-bond acceptor vector via the oxygen atom, enabling further optimization of receptor subtype selectivity. This scaffold is suited for discovery programs targeting Parkinson's disease, schizophrenia, or substance use disorders where selective dopamine receptor modulation is therapeutically relevant.

Synthesis of Focused Compound Libraries via Efficient Chiral Resolution

Deploy 3-oxa-6-azabicyclo[3.2.0]heptane as a versatile synthetic building block for parallel library synthesis, capitalizing on the scaffold's demonstrated amenability to highly efficient CALB-catalyzed enzymatic kinetic resolution (E values up to 153) [1]. This enables cost-effective access to enantiomerically enriched intermediates for SAR exploration. The core scaffold can be elaborated at the N-6 position (e.g., with oxadiazole substituents) and at the 5-position (carboxylic acid functionalization) [2], supporting diverse chemical space exploration in hit-to-lead campaigns.

Antibacterial Drug Discovery Targeting β-Lactamase-Mediated Resistance

Investigate 3-oxa-6-azabicyclo[3.2.0]heptane derivatives as potential β-lactamase inhibitors, particularly in the context of metallo-β-lactamase inhibitor development [1]. The [3.2.0] oxa-azabicyclo scaffold shares structural features with clavulanic acid (4-oxa-1-azabicyclo[3.2.0]heptane ring system) [2], suggesting potential for β-lactamase active site engagement. This application is strategically relevant for antibacterial discovery programs addressing Gram-negative bacterial resistance where β-lactamase production is a primary resistance mechanism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Oxa-6-azabicyclo[3.2.0]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.